![molecular formula C8H9BClFO4 B1426172 3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid CAS No. 1451392-28-1](/img/structure/B1426172.png)
3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid
Overview
Description
3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid (3-CFMMPBA) is a boronic acid that is used in a variety of scientific applications. It has a wide range of uses in organic synthesis, biochemistry, and pharmacology. It is a versatile molecule that can be used in a variety of ways to create new compounds and drugs.
Scientific Research Applications
Inhibitors Synthesis
One potential application of 3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid could be in the synthesis of inhibitors, such as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, which are important in the study of metabolic diseases and hormone-related cancers .
Suzuki Coupling Reactions
This compound may also be used in Suzuki coupling reactions, which are a type of cross-coupling reaction that is widely used in the field of organic chemistry to form carbon-carbon bonds .
Arylation Reactions
Arylation reactions, particularly those catalyzed by ruthenium or palladium, could be another application area. These reactions are crucial for constructing complex organic molecules with high precision .
Antitumor Agents
The compound might be involved in the synthesis of amino-trimethoxyphenyl-aryl thiazoles, which have been studied for their potential as microtubule inhibitors and antitumor agents .
Cyanation Reactions
Rhodium-catalyzed cyanation reactions could be another application field for this compound, expanding its utility in organic synthesis .
Petasis Reaction
It could also be used in Petasis reactions, which are multicomponent reactions used to synthesize amines .
properties
IUPAC Name |
[3-chloro-5-fluoro-4-(methoxymethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-8-6(10)2-5(9(12)13)3-7(8)11/h2-3,12-13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVLKFXAIHOFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCOC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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